REACTION_CXSMILES
|
[H-].C([Al+]CC(C)C)C(C)C.[C:11]1([CH3:17])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[CH:18]([OH:21])(C)C.O.C[CH2:24][CH2:25][CH2:26][CH2:27][CH3:28]>>[C:11]1([C:17]2[CH:24]=[CH:25][C:26]([CH2:18][OH:21])=[CH:27][CH:28]=2)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:0.1|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
2-[3α-p-biphenyl-carbonyloxy-5α-hydroxy-2β-(3,3-ethylenedioxy-octan-1-yl)-cyclopent-1α-yl]-acetic acid γ-lactone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the ethyl acetate solution was shaken with NaCl solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
At -60° C.
|
Type
|
ADDITION
|
Details
|
mixed with 10 ml
|
Type
|
EXTRACTION
|
Details
|
The mixture was thereafter extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under vacuum
|
Type
|
FILTRATION
|
Details
|
The residue was filtered with ether over 45 g
|
Type
|
WASH
|
Details
|
of silica gel, the elution
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=CC=C(CO)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |